molecular formula C6H11ClO B2443134 6-Chlorohexan-3-one CAS No. 38614-17-4

6-Chlorohexan-3-one

Cat. No.: B2443134
CAS No.: 38614-17-4
M. Wt: 134.6
InChI Key: AOBIDPSDYVJCOT-UHFFFAOYSA-N
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Description

6-Chlorohexan-3-one (CAS 38614-17-4) is an organic compound with the molecular formula C 6 H 11 ClO and a molecular weight of 134.60 g/mol . Its structure features a ketone group at the 3-position and a chloro-terminated alkyl chain, making it a valuable bifunctional intermediate in synthetic organic chemistry . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. As a building block in research, this compound serves a key role in the synthesis of more complex molecules. The chloro group can participate in nucleophilic substitution reactions, while the ketone is amenable to reduction or condensation reactions, allowing researchers to construct diverse molecular architectures . This utility is exemplified in modern chemical research, where halogenated ketones are frequently employed in constructing advanced organic materials and pharmaceutical intermediates . For instance, compounds with similar halogen and ketone functionalities are used in the development of novel chromophore systems with potential applications in materials science . Researchers should handle this compound with appropriate safety precautions. It is classified with the signal word "Warning" and carries hazard statements for flammability (H227) and skin irritation (H315) . It is recommended to store the compound sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorohexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-2-6(8)4-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBIDPSDYVJCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidating Reactivity and Mechanistic Pathways of 6 Chlorohexan 3 One

Nucleophilic Reactivity at the Halogenated Center

The 6-chlorohexan-3-one molecule possesses a primary alkyl chloride moiety. The carbon-chlorine bond is polarized due to the higher electronegativity of chlorine, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. physicsandmathstutor.com This reactivity is characteristic of halogenoalkanes and typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. physicsandmathstutor.compearson.com In this single-step process, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. pearson.com

Common nucleophiles that can displace the chloride ion include hydroxide (B78521) (to form the corresponding alcohol, 6-hydroxyhexan-3-one), cyanide (to form a nitrile), and ammonia (B1221849) (to form a primary amine). physicsandmathstutor.com The reaction conditions, such as the use of warm aqueous sodium hydroxide for hydrolysis or ethanolic potassium cyanide for nitrile formation, are crucial for driving the substitution. physicsandmathstutor.com

To enhance the reactivity of the halogenated center, the chlorine atom can be substituted with a better leaving group. A common strategy is the Finkelstein reaction, where the chloroalkane is treated with sodium iodide in acetone (B3395972). rsc.org This equilibrium-driven reaction precipitates sodium chloride, shifting the equilibrium to form the more reactive 6-iodohexan-3-one, which can then be used in subsequent coupling reactions. rsc.org In one documented procedure, heating this compound with sodium iodide in acetone at reflux resulted in a 96% yield of 6-iodohexan-3-one. rsc.org

Table 1: Nucleophilic Substitution Reactions at the Halogenated Center

Reactant Nucleophile/Reagent Product Reaction Type Reference
This compound Hydroxide (OH⁻) 6-Hydroxyhexan-3-one SN2 Hydrolysis physicsandmathstutor.com
This compound Cyanide (CN⁻) 7-Oxo-octanenitrile SN2 Cyanation physicsandmathstutor.com
This compound Ammonia (NH₃) 6-Aminohexan-3-one SN2 Amination physicsandmathstutor.com
This compound Sodium Iodide (NaI) 6-Iodohexan-3-one Finkelstein Reaction rsc.org

Carbonyl Chemistry and Subsequent Functionalizations

The ketone group at the C-3 position is the second site of reactivity in this compound, participating in a variety of classic carbonyl reactions. These transformations are pivotal for extending the carbon skeleton and introducing new functional groups.

Wittig-Type Olefination and Stereoisomer Generation

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds. mnstate.edu It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). mnstate.eduquora.com this compound can undergo olefination at its carbonyl group using this reaction. biosynth.com

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. mnstate.edu While ketones can sometimes be less reactive than aldehydes in Wittig reactions, the transformation can be successfully achieved with this compound under appropriate conditions. rsc.orgbiosynth.com Research has shown that the reaction of this compound with a Wittig reagent can result in a 1:1 mixture of the cis (Z) and trans (E) stereoisomers of the resulting alkene. biosynth.com The stereochemical outcome of the Wittig reaction is often dependent on the stability of the ylide used; non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

Table 2: Wittig-Type Olefination of this compound

Carbonyl Compound Reagent Key Feature Product Outcome Reference
This compound Phosphorus Ylide (Wittig Reagent) Alkene synthesis from a ketone Formation of a 1:1 mixture of cis/trans isomers biosynth.com

Reductive Alkylation and C-C Bond Formation

Reductive alkylation provides a pathway to form new carbon-carbon bonds by coupling alkyl halides with imines, which can be derived from ketones like this compound. An excited-state palladium-catalyzed reductive alkylation of imines has been developed as a robust method for C-C bond formation. nih.gov

The process can be conceptualized in two stages. First, the ketone (this compound) reacts with a primary amine (e.g., aniline) to form an N-substituted imine. This imine then serves as the substrate in the subsequent reductive alkylation step. The catalytic cycle is initiated by the photoinduced single-electron transfer from a palladium(0) complex to an alkyl halide, generating an alkyl radical. nih.gov This radical then adds to the imine, and the resulting radical intermediate is reduced and protonated to afford the final alkylated amine product. nih.gov This method is notable for its ability to couple alkyl bromides, including those with other functional groups like a chloro substituent, allowing for potential further modification. nih.govresearchgate.net For instance, the selective alkylation of a C-Br bond in the presence of a C-Cl bond is possible, which could be applied to derivatives of this compound. nih.gov

Intramolecular Cyclization and Heterocycle Synthesis

The dual functionality of this compound is particularly advantageous for the synthesis of heterocyclic compounds. Through intramolecular cyclization, where both the ketone and the chloroalkyl chain participate in ring formation, complex structures can be assembled efficiently.

Pyrrole (B145914) and Indole (B1671886) Alkaloid Annulation Strategies

This compound serves as a precursor for the synthesis of substituted pyrroles, which are core structures in numerous biologically active natural products, including indole alkaloids. biosynth.comwikipedia.orgwikipedia.org The synthesis often employs a strategy analogous to the Hantzsch pyrrole synthesis, which classically involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org

In the context of this compound (a γ-haloketone), a typical annulation strategy involves an initial reaction at the ketone carbonyl, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring. For example, condensation of this compound with an amine can form an enamine or imine intermediate. The nitrogen atom of this intermediate, or another nucleophilic center within the molecule, can then perform an intramolecular SN2 attack on the carbon bearing the chlorine atom, displacing the chloride and closing the ring. This strategy is a key step in building up the complex polycyclic systems found in many indole alkaloids. encyclopedia.pub The indole nucleus itself is often derived from a precursor like tryptophan or a substituted aniline, onto which the pyrrole ring is fused using a fragment derived from this compound. wikipedia.org

Formation of Quinazoline and Pyrrolo[1,2-a]quinazolin-5(1H)-one Frameworks (using 6-chlorohexan-2-one)

The isomeric compound, 6-chlorohexan-2-one, is a valuable reagent for constructing quinazoline-based heterocyclic systems. dntb.gov.uaresearchgate.net Quinazolines and their fused derivatives are prevalent in medicinal chemistry. nih.gov

Research has demonstrated that the reaction outcome is highly dependent on the structure of the reactants. In an iodine-catalyzed reaction in an ionic liquid, 2-aminobenzamides react with 6-chlorohexan-2-one in a tandem process to yield 3,4,4a,5-tetrahydro-4a-methyl-2H-pyrido[1,2-a]quinazoline-1,6-dione derivatives. dntb.gov.ua Similarly, reacting 2-(1H-benzo[d]imidazol-2-yl)anilines with 6-chlorohexan-2-one provides a green, one-pot method to synthesize fused pentacyclic 6H-benzo rsc.orgfishersci.comimidazo[1,2-c]pyrido[1,2-a]quinazoline derivatives. researchgate.netresearchgate.net

Interestingly, the length of the chloroalkyl chain plays a critical role in the final product. A study comparing 6-chlorohexan-2-one with 5-chloropentan-2-one in reactions with 2-amino-N′-arylbenzohydrazides revealed significant chemoselectivity. researchgate.net While 5-chloropentan-2-one underwent a double cyclization to selectively form fused pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives, 6-chlorohexan-2-one only underwent the initial cyclization to form simple quinazolin-4(1H)-ones. researchgate.net The subsequent intramolecular cyclization to form the second (six-membered) ring did not occur, highlighting the subtle structural requirements for these tandem reactions. researchgate.net

Table 3: Heterocycle Synthesis using 6-Chlorohexan-2-one

Reactants Catalyst/Solvent Product Framework Key Finding Reference
2-Aminobenzamides + 6-Chlorohexan-2-one Iodine / Ionic Liquid Pyrido[1,2-a]quinazoline-1,6-dione Tandem reaction for fused heterocycle synthesis. dntb.gov.ua
2-Amino-N′-arylbenzohydrazides + 6-Chlorohexan-2-one Iodine / Ionic Liquid Quinazolin-4(1H)-one Second cyclization to form a fused six-membered ring does not occur. researchgate.net
2-(1H-Benzo[d]imidazol-2-yl)anilines + 6-Chlorohexan-2-one Iodine / Ionic Liquid Benzo rsc.orgfishersci.comimidazo[1,2-c]pyrido[1,2-a]quinazoline Domino reaction forms two new heterocycles and three new bonds in one pot. researchgate.netresearchgate.net

Asymmetric Biocatalytic Cyclizations (e.g., for chiral N-heterocycles from 6-chlorohexan-2-one)

The application of biocatalysis for the asymmetric synthesis of chiral molecules represents a significant advancement in synthetic chemistry, offering high selectivity under mild reaction conditions. rsc.orgresearchgate.net While direct studies on the asymmetric biocatalytic cyclization of this compound are not extensively documented, the reactivity of analogous α-haloketones and related substrates provides a strong precedent for its potential in synthesizing chiral heterocycles. oup.comresearchgate.net The synthesis of chiral N-heterocycles, such as piperidines and pyrrolidines, is of particular interest due to their prevalence in pharmaceuticals. researchgate.net

Enzymes, particularly 'ene'-reductases (EREDs) and P450 monooxygenases, have been repurposed to catalyze novel radical reactions, including asymmetric cyclizations. oup.comacs.org For instance, flavin-dependent EREDs can be activated by light to initiate radical-mediated processes. These enzymes can reduce a substrate like an α-halo-β-amide, generating a radical intermediate that subsequently cyclizes to form products such as 3,3-disubstituted oxindoles or β-lactams. oup.com A proposed mechanism involves the reduction of the enzyme's flavin mononucleotide (FMN) cofactor, which then transfers an electron to the halo-amide substrate. This generates a carbon-centered radical, which undergoes cyclization before being oxidized to the final product, regenerating the catalyst. oup.com

Similarly, the asymmetric reduction of the ketone moiety in a halo-ketone can precede cyclization. Alcohol dehydrogenases (ADHs), such as LbADH, have been effectively used for the asymmetric reduction of various ketones to their corresponding chiral alcohols. rsc.org The reduction of an α-haloketone yields a chiral halohydrin, a versatile intermediate that can be converted into a chiral epoxide upon treatment with a base. nih.gov These chiral epoxides are valuable building blocks for synthesizing a range of optically pure compounds, including N-heterocycles. The general strategy involves the initial enzymatic reduction of the ketone, followed by an intramolecular cyclization step where a nucleophile, such as an amine, displaces the halide to form the heterocyclic ring.

The table below illustrates the potential of biocatalysts in asymmetric transformations relevant to the cyclization of halo-ketones.

Biocatalyst Type Substrate Class Transformation Product Type Key Features
Ene-Reductases (EREDs)α-halo-β-amidesRedox-neutral radical cyclizationChiral Oxindoles, β-lactamsLight-facilitated, high stereocontrol
Alcohol Dehydrogenases (ADHs)α-HaloketonesAsymmetric ketone reductionChiral HalohydrinsPrecursors for chiral epoxides and heterocycles
P450 MonooxygenasesDiazo-lactones & AminesN-H InsertionChiral LactamsHigh yield and enantioselectivity

Electrochemical Transformations and Bond Cleavage Mechanisms

Electrosynthesis offers a powerful alternative to conventional chemical methods, often providing milder reaction conditions and unique reactivity by directly using electricity to drive chemical reactions. nsf.govacs.org For a molecule like this compound, electrochemical methods can be employed to achieve transformations such as dehalogenation and dimerization through precise control of the electrode potential. cardiff.ac.ukamazonaws.com

Reductive Dehalogenation Processes (e.g., for 1-bromo-6-chlorohexane)

Reductive dehalogenation is a fundamental electrochemical process for organohalides. nih.gov In the case of halo-ketones, this reaction can be used to remove the halogen atom, leading to the parent ketone or generating a reactive intermediate for further synthesis. wikipedia.org The process typically involves the transfer of one or two electrons from the cathode to the substrate.

For an alkyl halide, the mechanism often begins with a single-electron transfer (SET) to the carbon-halogen bond, the most reducible site. This results in the formation of a transient radical anion, which rapidly fragments to produce a carbon-centered radical and a halide anion (Cl⁻). nsf.govwikipedia.org This alkyl radical can then be further reduced at the cathode to a carbanion, which is subsequently protonated by a proton source in the reaction medium (e.g., solvent, additive) to yield the dehalogenated product, hexan-3-one. nsf.gov

Alternatively, the radical intermediate can abstract a hydrogen atom from the solvent or another hydrogen donor to give the final product. cardiff.ac.uk The reductive dehalogenation of various α-haloketones has been achieved using different systems, including sodium halides in the presence of metal halides or hydroiodic acid, which facilitate the electron transfer process. thieme-connect.comtandfonline.com

Research on the manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols has led to the synthesis of γ-chlorinated ketones, including this compound. amazonaws.com In this process, an alkoxy radical is generated electrochemically, which then undergoes β-scission to form a carbon radical, followed by chlorine atom transfer. cardiff.ac.ukamazonaws.com

The table below summarizes findings from the electrochemical synthesis of this compound. amazonaws.com

Parameter Condition Result
Starting Material Cyclohexan-1-ol derivative (S22)-
Catalyst Mn(OTf)₂Optimized for high conversion
Chloride Source MgCl₂LiCl or NaCl were detrimental
Solvent MeCN/AcOH (7:1)Provided suitable medium
Yield (NMR) 57%Determined by ¹H NMR with internal standard
Yield (Isolated) 19%After flash column chromatography

Dimerization and Other Secondary Electrochemical Events

Following the initial reductive cleavage of the carbon-halogen bond, the resulting radical intermediates can participate in secondary reactions other than simple reduction or hydrogen abstraction. nih.gov One of the most common secondary events is dimerization, where two carbon-centered radicals combine to form a new carbon-carbon bond. researchgate.net

In the case of this compound, the electrochemically generated 3-oxohexyl radical could undergo homocoupling to yield 5,8-diethyl-dodecane-4,9-dione. Such dimerization reactions are often side reactions in reductive processes but can be favored under specific conditions, such as high concentrations of the radical intermediate near the electrode surface. nih.gov

The competition between reduction to the anion and radical-radical coupling is influenced by several factors, including the electrode potential, the substrate concentration, and the nature of the electrode material. Transition metal-catalyzed electrosynthesis, using catalysts like nickel or cobalt, can also mediate coupling reactions, sometimes favoring the formation of either homo- or cross-coupled products over simple reduction. nsf.govacs.org For instance, electroreductive homocoupling of organic bromides has been demonstrated as an efficient method for synthesizing dimeric structures without the need for sacrificial anodes or co-catalysts. researchgate.net

Reactant Compatibility and Reaction Environment Stability

The stability of this compound and its compatibility with various reactants and environments are critical considerations for its synthesis and subsequent transformations. As a bifunctional molecule containing both a ketone and a chloroalkane, its reactivity is influenced by the conditions employed.

This compound is generally stable under neutral conditions and in common organic solvents like diethyl ether and pentane, as evidenced by its purification via flash column chromatography using these solvents as eluents. cardiff.ac.ukamazonaws.com However, its stability can be compromised under certain conditions. For instance, related halo-compounds have shown instability in aqueous media, which can be relevant for certain electrochemical or biocatalytic reactions that utilize aqueous buffers. rsc.orgcardiff.ac.uk

The presence of the ketone and the chlorine atom makes the molecule susceptible to both nucleophilic attack at the carbonyl carbon and nucleophilic substitution at the carbon bearing the chlorine. Strong bases can promote elimination reactions or cyclization if an intramolecular nucleophile is present. Forcing conditions, such as high temperatures and prolonged reaction times, may lead to decomposition or isomerization. rsc.org

The compatibility with specific reagents is also a key factor. For example, in reactions involving strong reducing agents or organometallics, both functional groups may react. To achieve selective transformations, the use of protecting groups for the ketone function, such as conversion to an acetal (B89532), might be necessary. This strategy is employed to prevent the ketone from reacting during a step targeted at the chloro-group, such as in the preparation of Grignard reagents or in Wittig reactions. rsc.orggoogle.com The acetal can then be removed under acidic conditions to regenerate the ketone. google.com The compound is also noted to be sensitive to strong oxidizing agents. evitachem.com

Strategic Applications in Complex Organic Synthesis

Core Building Block in Multistep Synthesis

6-Chlorohexan-3-one is a key intermediate in various multistep synthetic pathways. cymitquimica.com Its bifunctional nature allows for sequential or chemo-selective reactions, providing a strategic advantage in the assembly of complex target molecules. The chlorine atom can be displaced through nucleophilic substitution, while the ketone functionality can undergo a variety of reactions such as reductions, additions, and condensations. This dual reactivity makes it a valuable synthon for introducing a six-carbon chain with functionalities at the 3 and 6 positions.

The utility of related chloro-substituted hexane (B92381) derivatives as building blocks is well-documented. For instance, 6-chlorohexan-1-ol is used in the synthesis of other organic compounds and as a reagent for selective eliminations. lookchem.commedchemexpress.com Similarly, 6-chlorohexan-1-amine (B3048195) hydrochloride serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The presence of the ketone in this compound expands its synthetic potential even further, allowing for the creation of a broader range of complex structures.

Precursor for Bioactive Molecule Development

The structural motifs present in this compound and its isomers are found in numerous biologically active molecules. This has led to their extensive use as precursors in the development of new therapeutic agents and other bioactive compounds.

Synthesis of Active Pharmaceutical Ingredients (APIs) (e.g., Pentoxifylline from 6-chloro-2-hexanone)

A prominent example of the application of a halogenated hexanone in API synthesis is the use of its isomer, 6-chloro-2-hexanone (B157210), in the production of Pentoxifylline. cionpharma.comnbinno.com Pentoxifylline is a drug used to treat muscle pain and blood flow problems. cionpharma.com In the synthesis of Pentoxifylline, 6-chloro-2-hexanone acts as a crucial intermediate, providing the necessary chemical structure for the formation of the final drug molecule. cionpharma.comgoogle.com The chloro and hexanone groups on the molecule allow for subsequent reactions to build the complex structure of Pentoxifylline. cionpharma.com The synthesis involves the reaction of theobromine (B1682246) with 6-chloro-2-hexanone. nih.gov The quality and purity of the 6-chloro-2-hexanone starting material are critical for ensuring the safety and efficacy of the final pharmaceutical product. patsnap.com

While the provided example specifically mentions 6-chloro-2-hexanone, the similar reactivity of this compound suggests its potential as a precursor for other APIs. The ketone and chloro functionalities offer handles for constructing various heterocyclic and acyclic scaffolds that are central to many drug molecules.

Advanced Material Precursor Chemistries

The reactivity of this compound also extends to the field of materials science, where it can serve as a precursor for the synthesis of polymers and other advanced materials.

Integration into Polymer and Foam Production (e.g., Polyurethane Foam components)

Halogenated organic compounds can be incorporated into polymer structures to impart specific properties. A patent for the production of flexible polyurethane foam lists this compound as a potential component. google.com Polyurethane foams are widely used materials with applications ranging from insulation to cushioning. researchgate.net The incorporation of halogenated compounds can influence the properties of the resulting foam, such as its flame retardancy or thermal stability. While the specific role of this compound in this context is not detailed, its presence in the patent suggests its potential as a building block or additive in polyurethane production.

Building Block for Supramolecular Assemblies (e.g., Porphyrin Cages via related compounds)

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Halogen bonding has emerged as a significant tool for directing the self-assembly of molecules. rsc.orgrsc.org While direct evidence for the use of this compound in forming porphyrin cages is not available, related halogenated compounds are utilized in the construction of complex supramolecular architectures. whiterose.ac.ukscispace.com The ability of the chlorine atom to participate in halogen bonding, combined with the structural scaffold of the hexanone, suggests that this compound could be a valuable component in the design and synthesis of novel supramolecular assemblies with unique properties and functions.

Catalytic Methodologies Utilizing Halogenated Hexanones

The reactivity of halogenated ketones like this compound can be harnessed in various catalytic processes. These can involve reactions where the compound itself is the substrate or where it plays a role in the catalytic cycle.

Acid-catalyzed reactions of ketones are fundamental in organic chemistry. masterorganicchemistry.com For instance, the acid-catalyzed halogenation of ketones proceeds through an enol intermediate. masterorganicchemistry.com This principle can be applied to this compound, where the presence of the chlorine atom can influence the reactivity and outcome of such reactions.

Furthermore, biocatalytic approaches have been developed for the asymmetric synthesis of chiral molecules from halogenated ketones. For example, transaminases have been used for the synthesis of 2-substituted pyrrolidines and piperidines starting from 6-chlorohexan-2-one. researchgate.net This highlights the potential for developing enzymatic methods that utilize this compound to produce enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry.

Additionally, transition metal-catalyzed reactions are a cornerstone of modern organic synthesis. Halide cluster complexes of certain metals have shown catalytic activity in a variety of reactions, including hydrogenation, dehydrogenation, and alkylation. mdpi.com While specific examples using this compound are not prevalent, the general reactivity of halogenated compounds in the presence of metal catalysts suggests a wide scope for its application in developing new catalytic methodologies. For example, copper-catalyzed three-component coupling reactions have been performed using 6-chlorohexan-2-one. uantwerpen.be

Transition Metal-Mediated Couplings and Reductions (e.g., Palladium, Iron, Copper, Rhodium catalysis)

The bifunctional nature of ω-chloro-ketones allows for their participation in a range of transition metal-catalyzed reactions, typically involving either activation of the carbon-chlorine bond or transformations centered on the carbonyl group.

Copper Catalysis Copper-catalyzed reactions are particularly relevant for this class of compounds. Research has demonstrated the efficacy of copper(I) oxide (Cu₂O) in catalyzing a three-component coupling reaction involving the isomer 6-chlorohexan-2-one, n-propylamine, and calcium carbide. uantwerpen.be In this transformation, the reaction proceeds to form a terminal 2-alkynyl-N-heterocycle. The catalyst screening for this specific reaction showed that Cu₂O provided a 65% yield of the desired product, highlighting the utility of copper in facilitating such cyclizations. uantwerpen.be

Iron Catalysis Iron, an earth-abundant and low-cost metal, is an attractive catalyst for cross-coupling reactions. iupac.orgorganic-chemistry.orgnih.gov While direct iron-catalyzed couplings of this compound are not prominently documented, studies on related haloalkanes provide insight into potential reactivity. For instance, iron-catalyzed Negishi coupling of 1-bromo-6-chlorohexane (B1265839) has been shown to proceed with high chemoselectivity, with the reaction occurring exclusively at the more reactive carbon-bromide bond to afford the coupling product in 62% yield. kyoto-u.ac.jp This suggests that under appropriate conditions, the carbon-chlorine bond of this compound could be targeted. However, in the context of the three-component coupling mentioned above, iron catalysts such as iron(II) triflate (Fe(OTf)₂) and iron(III) triflate (Fe(OTf)₃) were found to be ineffective, resulting in no product formation. uantwerpen.be

Palladium and Rhodium Catalysis Palladium and rhodium are powerful catalysts for a vast array of organic transformations, including cross-coupling, C-H functionalization, and reduction reactions. snnu.edu.cnnumberanalytics.comnih.govacs.org A synthetic route to 1-bromo-6-chlorohexan-3-one (B8642243) has been reported involving a titanium-mediated cyclopropanation followed by bromination, indicating the compound's utility as a precursor to other dihalo-ketones. scribd.com While palladium and rhodium are staples in modern synthesis, specific examples detailing their use in coupling or reduction reactions directly involving this compound or its isomers are not widely available in the surveyed literature.

Table 1: Catalyst Screening in Three-Component Coupling of 6-Chlorohexan-2-one, n-Propylamine, and Calcium Carbide

EntryCatalystCatalyst Loading (mol%)¹H NMR Yield (%)Reference
1Cu₂O1065 uantwerpen.be
2Fe(OTf)₂200 uantwerpen.be
3Fe(OTf)₃200 uantwerpen.be

Organocatalytic and Enzymatic Approaches (e.g., Iodine-catalyzed reactions, transaminase-triggered cyclizations)

Non-metal-catalyzed methods, including organocatalysis and biocatalysis, offer green and sustainable alternatives for the synthesis of complex molecules from precursors like this compound.

Iodine-Catalyzed Reactions Molecular iodine is a mild and effective Lewis acid catalyst for various organic transformations. rsc.orgorganic-chemistry.orgchemrxiv.orgrsc.org Its utility has been demonstrated in a tandem reaction where 2-aminobenzamides react with 6-chlorohexan-2-one under green conditions. researchgate.net This iodine-catalyzed process yields pyrido[1,2-a]quinazoline-1,6-dione derivatives in high yields, showcasing a powerful method for constructing fused heterocyclic systems from ω-chloro-ketone precursors. researchgate.net

Transaminase-Triggered Cyclizations Enzymatic catalysis provides unparalleled selectivity in organic synthesis. Transaminases (TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgnih.gov A significant application of this technology involves the use of ω-chloro-ketones, such as 6-chlorohexan-2-one, in TA-triggered cyclization cascades to produce valuable N-heterocycles like piperidines. acs.orgnih.govresearchgate.net

In this process, the transaminase converts the ketone into a chiral amine. This intermediate then undergoes a spontaneous intramolecular cyclization via nucleophilic substitution of the terminal chloride to form the piperidine (B6355638) ring. acs.orgnih.gov Researchers have screened a panel of both (R)- and (S)-selective transaminases to synthesize both enantiomers of 2-methylpiperidine (B94953) from 6-chlorohexan-2-one. acs.orgnih.govresearchgate.net For example, using the (S)-selective transaminase variant HEwT W56G resulted in a 90% gas chromatography (GC) yield of (S)-2-methylpiperidine with an enantiomeric excess (ee) of >99.5%. acs.org Conversely, an engineered variant of ATA-117 was effective for producing the (R)-enantiomer. acs.orgnih.gov This strategy highlights a powerful, green route to chiral piperidines, and the principles are directly applicable to this compound for the synthesis of 3-ethylpyrrolidine (B1315203) derivatives.

Table 2: Selected Results for Transaminase-Catalyzed Synthesis of (S)- and (R)-2-Methylpiperidine from 6-Chlorohexan-2-one

Enzyme (Variant)Target EnantiomerGC Yield (%)Enantiomeric Excess (ee, %)Reference
HEwT W56G(S)90>99.5 acs.org
PjSTA-R6-8(S)2698.1 acs.org
ATA-117-Rd1-v1(R)6596.7 acs.org
ATA-117-Rd4-v1(R)6998.3 acs.org

Reaction Conditions: TA (10 mg/mL), 6-chlorohexan-2-one (50 mM), PLP (1 mM), Isopropylamine (IPA) (0.5 M or 1 M), DMSO (5% v/v), KPi-buffer (100 mM), pH 8, 30 °C. acs.orgnih.gov

Computational and Theoretical Contributions to 6 Chlorohexan 3 One Research

Quantum Chemical Studies on Molecular Structure and Reaction Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics that govern the chemical behavior of 6-chlorohexan-3-one. nih.gov These calculations allow for the prediction of molecular geometries, reaction pathways, and various reactivity indicators.

Theoretical Investigation of Reaction Pathways and Transition States

Theoretical studies are crucial for mapping the potential energy surfaces of chemical reactions involving this compound. By employing DFT methods, such as the B3LYP or M05-2X functionals with appropriate basis sets (e.g., 6-31G(d,p)), the mechanisms of key reactions like nucleophilic substitution or thermal elimination can be elucidated. researchgate.net For its isomer, 6-chloro-2-hexanone (B157210), DFT has been proposed to model nucleophilic substitution reactions by calculating the activation energies for the displacement of the chlorine atom, which helps in identifying the transition states.

A common reaction pathway for haloalkanes is thermal decomposition. For analogous compounds like 1-chloroalkenes, theoretical calculations suggest that dehydrochlorination proceeds through a concerted, non-synchronous, four-membered cyclic transition state. researchgate.net The rate-determining step in such eliminations is often the elongation and polarization of the carbon-chlorine bond. researchgate.net Computational analysis can precisely characterize the geometry and energy of these transition states, providing a quantitative understanding of the reaction kinetics. researchgate.net

Electronic Properties and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of this compound through various descriptors. nih.govresearchgate.net These parameters are derived from the molecule's electronic structure and are powerful in predicting its stability and reaction tendencies. nih.gov

Key reactivity descriptors include:

HOMO and LUMO Energies (EHOMO and ELUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons, respectively. A high EHOMO suggests a good electron donor, while a low ELUMO indicates a good electron acceptor. researchgate.net

Energy Gap (ΔE): The difference between ELUMO and EHOMO, this value relates to the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large energy gap, while soft molecules (with a small energy gap) are more reactive. researchgate.net

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons.

These descriptors can be calculated using DFT methods and are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) to predict the behavior of related compounds. nih.gov

Table 1: Calculated Global Reactivity Descriptors (Illustrative)
DescriptorSymbolFormulaPredicted Significance for this compound
HOMO EnergyEHOMO-Indicates electron-donating ability (e.g., at the carbonyl oxygen).
LUMO EnergyELUMO-Indicates electron-accepting ability (e.g., at the carbonyl carbon).
Energy GapΔEELUMO - EHOMOA moderate gap would suggest a balance of stability and reactivity.
Electronegativityχ-(EHOMO + ELUMO)/2Quantifies the overall electron-attracting power.
Global Hardnessη(ELUMO - EHOMO)/2Measures resistance to charge transfer.
Global SoftnessS1/(2η)Reciprocal of hardness, indicating higher reactivity.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are used to study how this compound interacts with other molecules, particularly biological macromolecules like enzymes. These methods are essential for understanding its potential biological activity and for applications in biocatalysis.

Enzyme-Substrate Docking and Catalytic Site Analysis (e.g., Haloalkane Dehalogenase)

Haloalkane dehalogenases (HLDs) are a family of enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated hydrocarbons, making them a relevant system for studying this compound. muni.czresearchgate.net The catalytic mechanism involves a nucleophilic attack by an aspartate residue on the carbon atom bearing the halogen, proceeding through an SN2 mechanism to form a covalent alkyl-enzyme intermediate. caver.cz This intermediate is then hydrolyzed by a water molecule activated by a catalytic histidine. caver.cz

Molecular docking is a computational technique used to predict the preferred binding orientation of a substrate, like this compound, within an enzyme's active site. biointerfaceresearch.com Docking simulations can calculate a binding affinity score (e.g., binding free energy, ΔGb), which helps to assess how well the substrate fits and interacts with the active site residues. biointerfaceresearch.comsemanticscholar.org For HLDs, docking studies help determine if a potential substrate can adopt a conformation suitable for the nucleophilic attack. caver.cz

Further analysis, such as Comparative Binding Energy (COMBINE) analysis, can identify the specific amino acid residues that are most critical for determining substrate specificity. scispace.comacs.org These studies decompose the intermolecular energy into contributions from individual residues, revealing which ones have the most significant van der Waals and electrostatic interactions with the substrate. acs.org For the haloalkane dehalogenase DhlA, such analyses have identified a set of key residues that line the active site and are crucial for binding. acs.org

Table 2: Key Active Site Residues in Haloalkane Dehalogenase DhlA Determining Substrate Specificity acs.org
ResidueTypical Role in Binding/Catalysis
Asp124Nucleophile for SN2 attack.
Trp125Halide-stabilizing residue.
Phe164Part of the hydrophobic active site cavity.
Phe172Part of the hydrophobic active site cavity.
Trp175Part of the hydrophobic active site cavity.
Phe222Part of the hydrophobic active site cavity.
Pro223Contributes to the shape of the active site.
Leu263Contributes to the shape of the active site.

Simulation of Chemical Processes and Reaction Dynamics

While quantum chemical studies and molecular docking provide static pictures of molecules and their interactions, the simulation of chemical processes and reaction dynamics offers a time-dependent view. ox.ac.uk These simulations can model the explicit movement of atoms during a reaction or within a complex system.

Reactive molecular dynamics (MD) simulations can be particularly valuable for understanding the detailed mechanisms by which chemical bonds are formed and broken. mdpi.com By using reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can trace the entire trajectory of a reaction, from reactants through the transition state to products. researchgate.net This provides insights into dynamic effects that are not captured by static calculations, such as the role of molecular vibrations or the influence of solvent molecules on the reaction pathway. researchgate.net

In the context of enzymatic reactions, MD simulations can be used to study the conformational changes in both the enzyme and a substrate like this compound during the binding and catalytic processes. caver.cz For instance, simulations of the haloalkane dehalogenase LinB with substrates have been used to dissect the catalytic cycle into five distinct steps, from the initial binding to the final release of products, revealing the dynamic nature of the active site and the role of water molecules. caver.cz Such simulations are critical for enzyme engineering efforts aimed at improving catalytic efficiency or altering substrate specificity. nih.gov

Future Directions in 6 Chlorohexan 3 One Academic Research

Emerging Synthetic Paradigms and Green Chemistry Principles

The synthesis of ketones and their halogenated derivatives is a cornerstone of organic chemistry. rsc.orgmdpi.com Future research on 6-chlorohexan-3-one is increasingly leaning towards the adoption of green chemistry principles to develop more sustainable and efficient synthetic routes. rsc.orgacs.orgchemistryviews.orgpnas.org

Key areas of development include:

Photocatalysis: Visible-light-induced reactions are gaining traction for their ability to promote chemical transformations under mild conditions. rsc.orgchemistryviews.org The use of metal-free organic photocatalysts or earth-abundant metal catalysts presents a greener alternative to traditional methods that often rely on heavy metals. rsc.orgchemistryviews.org For instance, a cost-effective, metal-free method for converting alkenes to ketones using visible-light induced aerobic oxidation of arylhydrazines has been developed. rsc.org

Atom Economy: Researchers are focusing on maximizing the incorporation of all starting materials into the final product, a key principle of green chemistry. This involves designing reactions that minimize the formation of byproducts. chemistryviews.org C-H oxygenation is a highly atom-economical strategy for ketone synthesis. chemistryviews.org

Benign Solvents and Reagents: The use of environmentally friendly solvents like water and recyclable catalysts is a significant trend. chemistryviews.orgorganic-chemistry.org For example, a visible-light-induced aerobic C-H oxidation reaction to produce aromatic ketones has been developed using water as the solvent. chemistryviews.org The use of O₂ as a green oxidant is also being explored to replace traditional, more hazardous oxidizing agents. acs.orgchemistryviews.org

Synthetic ApproachGreen Chemistry PrinciplePotential Advantage for this compound Synthesis
Visible-light PhotocatalysisUse of renewable energy, mild reaction conditionsReduced energy consumption and potential for higher selectivity.
C-H Activation/OxidationHigh atom economyMore direct and efficient synthesis from readily available hydrocarbon precursors.
Use of Aqueous MediaEnvironmentally benign solventReduced environmental impact and simplified purification processes.
Recyclable CatalystsWaste reductionLower costs and more sustainable manufacturing processes.

Advanced Mechanistic Investigations and Reaction Engineering

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. The presence of both a ketone and a halogen atom imparts unique reactivity to the molecule. ontosight.ai

Future research in this area will likely focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways, transition states, and the electronic properties of molecules. researchgate.netfrontiersin.orgnih.gov Such studies can provide insights into the reactivity of this compound and guide the development of more efficient synthetic strategies. frontiersin.org

Kinetic Studies: Detailed kinetic analysis of the reactions involving this compound can help in understanding the rate-determining steps and optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for process automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

Novel Applications in Pharmaceutical and Material Sciences

Haloketones are recognized as valuable building blocks in the synthesis of a wide range of biologically active compounds and functional materials. mdpi.comontosight.airesearchgate.net

In the pharmaceutical arena, this compound could serve as a key intermediate for the synthesis of:

Heterocyclic Compounds: α-Haloketones are widely used in the synthesis of various N-, S-, and O-containing heterocycles, many of which exhibit significant biological activity. mdpi.comresearchgate.netnih.gov For example, they are precursors to aminothiazoles, a class of compounds with diverse pharmacological properties. rsc.org

Novel Drug Candidates: The unique chemical reactivity of this compound allows for its incorporation into complex molecular architectures, potentially leading to the discovery of new therapeutic agents. ontosight.aitaylorandfrancis.com For instance, α-haloketones are intermediates in the synthesis of protease inhibitors. taylorandfrancis.com

In material science, the reactivity of this compound can be harnessed to create:

Functional Polymers: The ketone and chloro functionalities can be used as handles for polymerization or for grafting onto existing polymer backbones, leading to materials with tailored properties. rsc.org

Electro-optic Materials: The incorporation of chromophores containing ketone functionalities into polymer matrices is a strategy for developing materials with nonlinear optical properties for applications in photonics. rsc.org

Reworkable Epoxy Resins: The development of novel agents for reworkable epoxy resins is an active area of research. google.com

Application AreaPotential Role of this compoundExample of Target Molecules/Materials
Pharmaceuticals Building block for complex moleculesHeterocyclic compounds, antiviral agents, enzyme inhibitors
Material Science Monomer or cross-linking agentFunctional polymers, specialty chemicals, electro-optic materials

Synergistic Experimental and Computational Research

The synergy between experimental and computational chemistry is poised to accelerate the pace of discovery in the field of this compound research. mdpi.comscilit.com

Future research will benefit from:

Predictive Modeling: Computational tools can be used to predict the properties and reactivity of new derivatives of this compound, allowing for a more targeted and efficient experimental workflow. frontiersin.org

Mechanistic Elucidation: Combining experimental observations with computational analysis can provide a more complete picture of complex reaction mechanisms. researchgate.netresearchgate.net For example, computational studies can help to rationalize the regioselectivity and stereoselectivity observed in experimental reactions.

High-Throughput Screening: The integration of automated synthesis and screening with computational modeling can enable the rapid discovery of new reactions and applications for this compound.

By embracing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in both fundamental and applied chemistry.

Q & A

Q. Q1.1: What are the standard synthetic routes for 6-Chlorohexan-3-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer : The synthesis of this compound typically involves chlorination of hexan-3-one derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Key considerations include:

  • Temperature control : Excessive heat may lead to side reactions (e.g., over-chlorination or decomposition).
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic chlorination efficiency.
  • Stoichiometry : A 1:1 molar ratio of ketone to chlorinating agent minimizes byproducts .
    Yield optimization requires monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) to track intermediate formation.

Q. Q1.2: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies the chloro-substituted position (δ ~4.0–4.5 ppm for CH₂Cl) and ketone carbonyl (δ ~2.1 ppm). 13^13C NMR confirms the carbonyl carbon (δ ~207–210 ppm) and chlorinated carbon (δ ~45–50 ppm).
  • IR Spectroscopy : A strong carbonyl stretch (~1710–1740 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) are diagnostic.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 134 (C₆H₁₁ClO) and fragment ions (e.g., loss of Cl⁻) validate the structure .

Advanced Experimental Design

Q. Q2.1: How can researchers design experiments to resolve contradictions in reported spectral data for this compound?

Methodological Answer : Contradictions in spectral data often arise from impurities or solvent effects. To address this:

Reproduce experiments : Use high-purity reagents and standardized conditions (e.g., deuterated solvents for NMR).

Cross-validate techniques : Combine NMR, IR, and MS data with computational methods (e.g., density functional theory (DFT) for predicted spectral patterns).

Control variables : Document solvent polarity, temperature, and instrument calibration parameters to isolate discrepancies .

Q. Q2.2: What strategies ensure reproducibility in kinetic studies of this compound reactions?

Methodological Answer :

  • Standardized protocols : Precisely define reaction parameters (e.g., stirring rate, inert atmosphere).
  • Internal standards : Use compounds with known reactivity (e.g., tert-butyl chloride) to calibrate reaction rates.
  • Data transparency : Publish raw datasets, including failed experiments, to contextualize results .

Data Analysis and Interpretation

Q. Q3.1: How should researchers statistically analyze conflicting reactivity data in nucleophilic substitution reactions involving this compound?

Methodological Answer :

  • Error analysis : Calculate standard deviations across triplicate trials to distinguish experimental noise from systematic errors.
  • Multivariate analysis : Apply ANOVA or regression models to assess the impact of variables (e.g., solvent polarity, nucleophile strength).
  • Literature benchmarking : Compare results with prior studies, noting deviations in conditions (e.g., temperature gradients or catalyst use) .

Q. Q3.2: What computational tools are effective for modeling the reaction mechanisms of this compound?

Methodological Answer :

  • Quantum chemistry software : Gaussian or ORCA can simulate transition states and activation energies for chlorination or keto-enol tautomerism.
  • Molecular dynamics (MD) : Visualize solvent effects on reaction pathways using packages like GROMACS.
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Research Gap Identification

Q. Q4.1: How can researchers justify novel investigations into this compound’s photochemical behavior?

Methodological Answer :

  • Literature review : Identify understudied areas, such as UV-induced degradation or photo-oxidation pathways.
  • Hypothesis formulation : Propose mechanisms (e.g., radical formation under UV light) based on analogies to similar ketones.
  • Pilot experiments : Conduct preliminary photolysis trials monitored by UV-Vis spectroscopy to assess feasibility .

Q4.2: What criteria distinguish a high-impact research question about this compound from a trivial one?

Methodological Answer :

  • Novelty : Address unresolved challenges (e.g., enantioselective synthesis or green chemistry applications).
  • Methodological rigor : Incorporate advanced techniques (e.g., in situ FTIR for real-time monitoring).
  • Broader relevance : Link findings to applications in medicinal chemistry (e.g., as a synthon for drug intermediates) .

Ethical and Reporting Standards

Q. Q5.1: How should researchers handle conflicting toxicity data when publishing studies on this compound?

Methodological Answer :

  • Transparency : Disclose all data, including contradictory results, in supplemental materials.
  • Risk assessment : Contextualize findings using established safety protocols (e.g., OSHA guidelines for chlorinated compounds).
  • Peer review : Seek input from toxicology experts to ensure balanced interpretation .

Q. Q5.2: What are best practices for ensuring ethical data sharing in collaborative studies on this compound?

Methodological Answer :

  • Anonymization : Remove identifiers from datasets while retaining metadata (e.g., reaction conditions).
  • Licensing : Use open-access repositories with CC-BY-SA licenses to permit reuse while crediting original work.
  • Compliance : Adhere to GDPR or institutional review board (IRB) standards for sensitive data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.